molecular formula C13H8FNO B6372933 5-(4-Cyanophenyl)-3-fluorophenol CAS No. 1261895-40-2

5-(4-Cyanophenyl)-3-fluorophenol

Cat. No.: B6372933
CAS No.: 1261895-40-2
M. Wt: 213.21 g/mol
InChI Key: GCIJVHXVXLZSCY-UHFFFAOYSA-N
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Description

5-(4-Cyanophenyl)-3-fluorophenol is a fluorinated aromatic compound featuring a phenol backbone substituted with a 4-cyanophenyl group at the 5-position and a fluorine atom at the 3-position.

Properties

IUPAC Name

4-(3-fluoro-5-hydroxyphenyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO/c14-12-5-11(6-13(16)7-12)10-3-1-9(8-15)2-4-10/h1-7,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCIJVHXVXLZSCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60684108
Record name 3'-Fluoro-5'-hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261895-40-2
Record name [1,1′-Biphenyl]-4-carbonitrile, 3′-fluoro-5′-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261895-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Fluoro-5'-hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Cyanophenyl)-3-fluorophenol typically involves the reaction of 4-cyanophenylboronic acid with 3-fluorophenol under Suzuki coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen, at elevated temperatures around 100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and more efficient catalysts, can enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-(4-Cyanophenyl)-3-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 5-(4-cyanophenyl)-3-fluoroquinone.

    Reduction: Formation of 5-(4-aminophenyl)-3-fluorophenol.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

5-(4-Cyanophenyl)-3-fluorophenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(4-Cyanophenyl)-3-fluorophenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the nitrile and fluorine groups can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Substituent Effects on HIV-1 Inhibition

Compound ID Substituents IC50 RNase H (µM) IC50 IN (µM) Selectivity (RNase H/IN)
79 4-cyanophenyl 1.77 1.18 1.5
80 3-cyanophenyl >10* >10* N/A
81 5-pyrimidyl (meta) 0.92 1.34 0.69
82 3-cyanophenyl (meta) 1.05 1.89 0.56

*Estimated based on reduced activity trends .

Physicochemical and Functional Comparisons
  • Photochromic Properties: Diarylethene derivatives with 4-cyanophenyl groups, such as 1,2-Bis[5-(4-cyanophenyl)-2-methyl-3-thienyl]-hexafluorocyclopentene, exhibit reversible photochromism, a property critical for optical data storage. The 4-cyanophenyl group enhances thermal stability and cyclization efficiency compared to non-cyanated analogs .
  • Electron-Withdrawing Groups: The 4-cyano group increases electron deficiency, improving binding affinity in enzyme inhibition. In contrast, 3-fluoro substitution (as in 5-(4-fluorophenyl)pyridine derivatives) enhances solubility and metabolic stability due to fluorine’s electronegativity and small atomic radius .

Table 2: Key Physicochemical Properties

Compound Key Substituents Application Notable Property
5-(4-Cyanophenyl)-3-fluorophenol 4-CN, 3-F, phenol Drug design Dual enzyme inhibition potential
5-(4-Fluorophenyl)pyridine 4-F, pyridine Biological precursor Enhanced solubility
Diarylethene derivative 4-CN, thienyl Photochromic materials Reversible cyclization, thermal stability
Comparison with Halogenated Analogs

Halogen substituents (Cl, F, CF3) alter reactivity and bioactivity:

  • 5-(4-Chlorophenyl)-2-(trifluoromethyl)furan : The trifluoromethyl group increases lipophilicity, enhancing membrane permeability but reducing aqueous solubility .
  • 3-Chloro-5-hydroxybenzotrifluoride: Similar to this compound, this compound’s chloro and trifluoromethyl groups contribute to strong enzyme binding but may introduce toxicity risks .

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